3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole
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Overview
Description
3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole is a complex organic compound characterized by its indole core structure substituted with an ethyl group and two 4-methoxyphenyl groups
Preparation Methods
The synthesis of 3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethyl and 4-methoxyphenyl groups are introduced through substitution reactions. This can be achieved using Grignard reagents or organolithium compounds to form the desired vinyl group.
Chemical Reactions Analysis
3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization of the compound.
Scientific Research Applications
3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s structural similarity to natural indole derivatives makes it a useful tool in studying biological processes involving indole compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to mimic natural indole derivatives, potentially modulating biological pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole can be compared to other indole derivatives, such as:
This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.
This compound: Another indole derivative with potential pharmaceutical applications.
This compound: Known for its use in organic synthesis and material science.
This compound’s unique combination of structural features and reactivity makes it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-4-22(24-17-27-25-8-6-5-7-23(24)25)26(18-9-13-20(28-2)14-10-18)19-11-15-21(29-3)16-12-19/h5-17,27H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSINTIIPIQKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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